molecular formula C10H12FNOS B15321319 4-(3-Fluorophenoxy)butanethioamide

4-(3-Fluorophenoxy)butanethioamide

Cat. No.: B15321319
M. Wt: 213.27 g/mol
InChI Key: QOXXLZARQIVEQR-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)butanethioamide is an organic compound with the molecular formula C10H12FNOS It is characterized by the presence of a fluorophenoxy group attached to a butanethioamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)butanethioamide typically involves the reaction of 3-fluorophenol with butanethioamide under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized based on the desired purity and quantity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)butanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(3-Fluorophenoxy)butanethioamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)butanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and selectivity, while the thioamide moiety can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenoxy)butanethioamide: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-Bromophenoxy)butanethioamide: Contains a bromine atom in place of fluorine.

    4-(3-Methylphenoxy)butanethioamide: Features a methyl group instead of a halogen.

Uniqueness

4-(3-Fluorophenoxy)butanethioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C10H12FNOS

Molecular Weight

213.27 g/mol

IUPAC Name

4-(3-fluorophenoxy)butanethioamide

InChI

InChI=1S/C10H12FNOS/c11-8-3-1-4-9(7-8)13-6-2-5-10(12)14/h1,3-4,7H,2,5-6H2,(H2,12,14)

InChI Key

QOXXLZARQIVEQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCC(=S)N

Origin of Product

United States

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